molecular formula C12H16N4 B1600068 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine CAS No. 885499-57-0

1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine

Cat. No.: B1600068
CAS No.: 885499-57-0
M. Wt: 216.28 g/mol
InChI Key: ZFBACGKIDNXYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine is a heterocyclic compound featuring a piperidine ring fused to a pyrrolo[2,3-b]pyridine core. This structure combines the rigidity of the bicyclic pyrrolopyridine system with the conformational flexibility of the piperidine moiety, making it a promising scaffold for drug discovery. The compound is synthesized via microwave-assisted coupling reactions, as demonstrated by the synthesis of its tert-butylbenzyl-substituted analog (37% yield) using 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine and bis hydrochloride in the presence of Et₃N and NMP . Its unsubstituted form (parent compound) has a molecular formula of C₁₁H₁₅N₅ and a molecular weight of 217.27 g/mol.

Properties

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-9-3-7-16(8-4-9)11-2-6-15-12-10(11)1-5-14-12/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBACGKIDNXYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C3C=CNC3=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468300
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885499-57-0
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885499-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Strategies

Two main synthetic strategies have been explored for preparing pyrrolo[2,3-b]pyridin-4-amine derivatives, which are directly applicable to the target compound:

  • Sequential Cross-Coupling Approach:
    This involves a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by Buchwald–Hartwig amination at the C-4 position with a secondary amine such as piperidin-4-amine. This method ensures regioselective functionalization and high yields of the desired amine derivative.

    • Protection of hydroxyl and pyrrole groups is crucial to avoid side reactions during amination.
    • The final step often requires deprotection of trimethylsilylethoxymethyl (SEM) groups, which can be challenging due to side product formation involving formaldehyde release.
    • This approach has been demonstrated to provide good isolated yields (around 68–75%) for similar arylated pyrrolopyridine compounds.
  • Alternative Cross-Coupling and Condensation Routes:
    Other routes include Sonogashira coupling followed by palladium-catalyzed Heck reactions or Suzuki–Miyaura cross-coupling followed by Pictet–Spengler condensation with aldehydes to form fused azaindole structures. These are more complex and less direct but can be useful for related analogs.

Detailed Reaction Conditions and Steps

Suzuki–Miyaura Cross-Coupling

  • Starting Material: 2-iodo-4-chloropyrrolopyridine intermediate
  • Catalyst: Palladium-based catalysts such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium) have shown excellent selectivity for C-2 arylation.
  • Reagents: Aryl boronic acids (e.g., 4-methoxyphenyl boronic acid)
  • Conditions: Typically conducted under mild heating in the presence of a base (e.g., potassium carbonate) and a suitable solvent system.
  • Outcome: Selective mono-arylation at C-2 with minimal diarylation side products.

Buchwald–Hartwig Amination

  • Substrate: 2-aryl-4-chloropyrrolopyridine intermediate (from the Suzuki step)
  • Amine Source: Secondary amines such as piperidin-4-amine
  • Catalyst: Palladium complexes with suitable ligands (e.g., BINAP or Xantphos)
  • Conditions: Requires careful control of temperature and solvent; protection of sensitive groups is essential to prevent side reactions.
  • Outcome: Formation of the C-N bond at C-4 position, yielding the target 1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine.

Protection and Deprotection

  • Protection: Hydroxyl and pyrrole nitrogen atoms are often protected using SEM groups to prevent undesired reactions during cross-coupling steps.
  • Deprotection: SEM groups are removed using trifluoroacetic acid (TFA) treatment followed by a basic step to release formaldehyde and yield the free amine. This step can be complicated by side reactions forming tricyclic azaindole byproducts.

Example Preparation of Related Pyrrolo[2,3-b]pyridin-4-amine Derivatives

A related compound, 1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, has been prepared via catalytic hydrogenation:

  • Starting Material: 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
  • Reaction: Catalytic hydrogenation using Raney nickel in methanol with acetic acid under hydrogen gas for 3 hours
  • Workup: Filtration, neutralization, extraction, drying, and silica gel chromatography
  • Yield: 99% isolated yield of the amine product.

This example illustrates the reduction of nitro precursors to amines, which can be a complementary approach when nitro-substituted intermediates are available.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Catalysts Conditions Notes/Challenges
1. C-2 Arylation Suzuki–Miyaura Cross-Coupling Pd2(dba)3, Aryl boronic acid Mild heating, base, solvent High selectivity for mono-arylation
2. C-4 Amination Buchwald–Hartwig Amination Pd catalyst, piperidin-4-amine Controlled temp, protected groups Requires protection of hydroxyl/pyrrole
3. Protection of groups SEM Protection SEM chloride or equivalent Standard protection conditions Essential to avoid side reactions
4. Deprotection Acidic (TFA) then Basic TFA, base Two-step deprotection Side products from formaldehyde release
5. Nitro reduction (alternative) Catalytic Hydrogenation Raney Ni, H2, AcOH, MeOH 3 hours under H2 High yield, applicable to nitro precursors

Research Findings and Considerations

  • The chemoselectivity of palladium catalysts is critical to achieve the desired substitution pattern without over-arylation or side reactions.
  • Protection of sensitive functional groups is mandatory to maintain the integrity of the pyrrole and hydroxyl moieties during cross-coupling and amination steps.
  • The final deprotection step can generate formaldehyde, which may react with the product to form undesired tricyclic azaindole byproducts, necessitating careful control of reaction conditions.
  • The catalytic hydrogenation approach offers a straightforward method for converting nitro-substituted intermediates to the corresponding amines with excellent yields, providing an alternative synthetic route when such intermediates are accessible.

Chemical Reactions Analysis

1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolo[2,3-b]pyridine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the compound to modify its functional groups. For example, the reduction of nitro groups to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various receptors in the central nervous system.

Case Studies:

  • Antidepressant Activity : Research indicates that derivatives of this compound exhibit significant antidepressant effects in animal models, suggesting potential use in treating mood disorders.
  • Neuroprotective Effects : Studies have shown that this compound may protect neurons from oxidative stress, making it a candidate for neurodegenerative disease therapies.

Pharmacology

The compound's ability to act as a ligand for various receptors makes it a subject of interest in pharmacological studies.

Key Findings:

  • Dopaminergic Activity : In vitro studies have demonstrated that this compound can modulate dopamine receptors, which is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease.
  • Serotonin Receptor Interaction : The compound shows promise in interacting with serotonin receptors, indicating potential applications in anxiety and depression treatments.

Material Science

Beyond biological applications, this compound has been explored for its utility in material science.

Applications:

  • Organic Electronics : The unique electronic properties of the pyrrolopyridine structure make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
  • Sensor Development : Its chemical properties allow it to be used in sensors for detecting specific biomolecules or environmental pollutants.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. One of the primary targets is the fibroblast growth factor receptor (FGFR), which plays a crucial role in cell growth and differentiation. The compound inhibits FGFR by binding to its active site, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The addition of lipophilic groups (e.g., 4-chlorobenzyl in ) increases molecular weight and may enhance membrane permeability but reduce aqueous solubility.
  • Synthetic Efficiency : Yields vary widely; for example, a 72.7% yield was reported for a fluoroindolin-1-yl derivative (C₂₃H₂₀FN₇O) using similar microwave conditions , compared to 37% for the tert-butylbenzyl analog .

Pharmacological and Target-Specific Comparisons

Key Observations :

  • Kinase Inhibition : Chlorobenzyl-substituted analogs (e.g., ) show specificity for AKT1 and ROCK2, while PP121 targets AMPK and mTOR, highlighting the role of substituents in modulating target selectivity.
  • Scaffold Versatility : The parent compound’s pyrrolopyridine-piperidine framework is adaptable to multiple therapeutic targets, depending on substituent modifications.

Physicochemical and Computational Insights

  • Hydrogen Bonding: The primary amine on the piperidine ring (parent compound) provides a hydrogen-bond donor, critical for interactions with kinase ATP-binding pockets .
  • Computational Studies : Molecular docking of pyrrolo[2,3-d]pyrimidine derivatives (e.g., ) predicts enhanced binding affinity with bulkier substituents due to hydrophobic pocket filling .

Biological Activity

1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the compound's synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₂H₁₆N₄
  • Molecular Weight : 216.282 g/mol
  • CAS Number : 885499-57-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrrolopyridine derivatives. The synthetic routes often aim to optimize yield and purity while minimizing toxicity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Effect
MDA-MB-231 (TNBC)6.25Significant decrease in viability
MCF-7 (HER2-positive)25Moderate decrease in viability

In a study evaluating a series of compounds similar to this compound, it was found that this compound significantly inhibited cell growth in triple-negative breast cancer (TNBC) cell lines at lower concentrations compared to other tested compounds .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Research indicates that it may act as a modulator of neurotransmitter systems, particularly through its interaction with serotonin receptors.

Case Study 1: DYRK1A Inhibition

Case Study 2: Antioxidant Properties

The antioxidant activity of this compound was assessed using ORAC assays. The compound demonstrated robust antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related cellular damage.

Assay Type Activity (%) Reference Compound
ORAC71–82Trolox

This suggests that the compound could play a role in therapeutic strategies aimed at mitigating oxidative stress in various pathological conditions .

Q & A

Q. What are the recommended synthetic routes for 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the pyrrolopyridine core can be functionalized with a piperidin-4-amine group using Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling under inert conditions . Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/methanol) followed by recrystallization. Purity validation employs HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular weight. Structural confirmation uses 1H^1H/13C^{13}C-NMR and FT-IR spectroscopy, with key peaks for the pyrrolopyridine NH (~11.5 ppm) and piperidine protons (δ 2.5–3.5 ppm) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., in ethanol/water) and mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection at 173 K minimizes thermal motion artifacts. Structure solution uses direct methods in SHELXS, followed by refinement via SHELXL (an industry-standard program for small-molecule crystallography). Key metrics include R-factor (<0.05) and mean C–C bond length deviations (~0.002 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or off-target interactions. To address this:
  • Perform dose-response curves (IC50_{50}/EC50_{50}) in triplicate across multiple cell lines.
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics to the primary target (e.g., kinases).
  • Compare structural analogs (e.g., piperidine-substituted pyrrolopyridines) to identify SAR trends. For example, substituents on the piperidine ring significantly modulate selectivity .

Q. What strategies optimize the refinement of high-resolution or twinned crystallographic data for this compound?

  • Methodological Answer : For high-resolution data (<1.0 Å), use anisotropic displacement parameters and refine hydrogen atoms freely. For twinned crystals:
  • Apply the TWIN/BASF commands in SHELXL to model twin domains.
  • Validate with the Rint_{\text{int}} (<0.1) and Flack parameter (near 0 or 1).
  • Cross-validate with spectroscopic data (e.g., NMR coupling constants for stereochemistry) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer : Key modifications include:
  • Piperidine ring : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) to enhance metabolic stability.
  • Pyrrolopyridine core : Methyl or methoxy substituents at C6 improve solubility (logP reduction by ~0.5 units).
  • Linker : Replace the amine with a sulfonamide to modulate bioavailability.
    Use in silico tools (e.g., Schrödinger QikProp) to predict ADME profiles and prioritize analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.